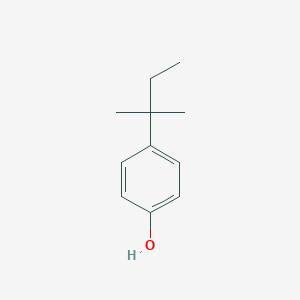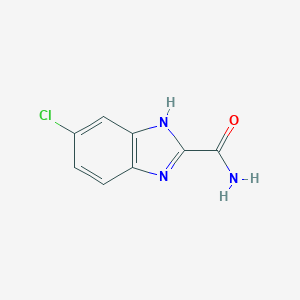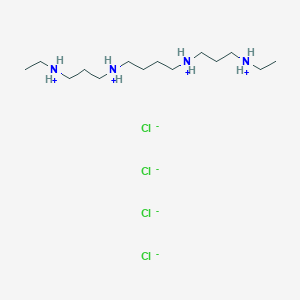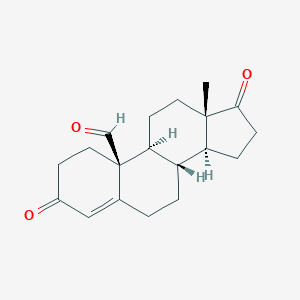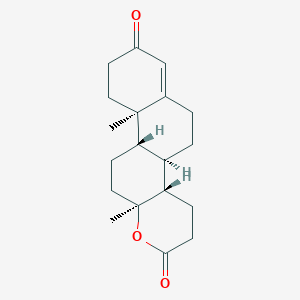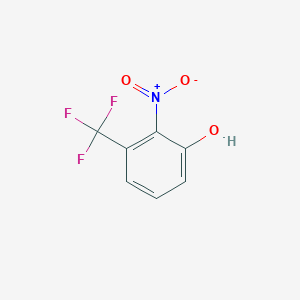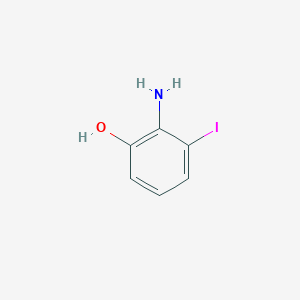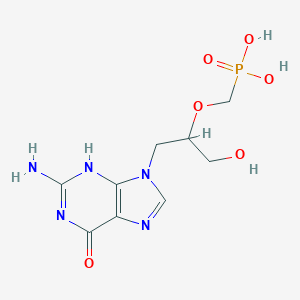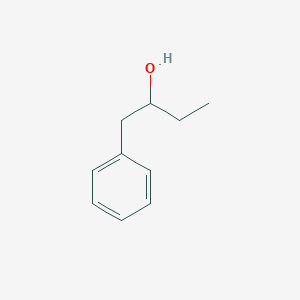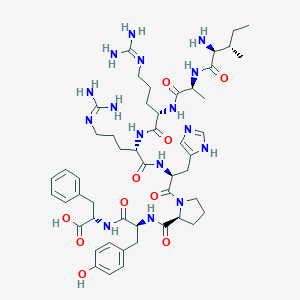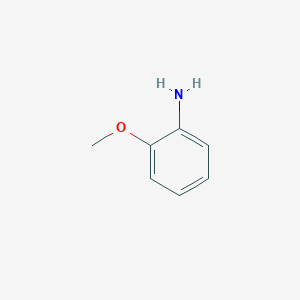
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) is a chemical compound used in scientific research. It is a cyclic ketone with a chlorine atom and a methyl group attached to its structure. This compound has been studied for its potential applications in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) have not been extensively studied. However, it has been shown to have low toxicity levels in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) has several advantages and limitations for lab experiments. Its relatively simple synthesis method makes it easily accessible for researchers. However, its limited solubility in water can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI). One potential direction is the exploration of its potential applications in the development of new materials. Additionally, further studies can be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) can be achieved through several methods. One such method involves the reaction of cyclobutanone with allyl chloride in the presence of a catalyst. Another method involves the reaction of cyclobutanone with 2-chloro-3-methyl-1-propene in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) has been studied for its potential applications in scientific research. It has been explored as a potential intermediate in the synthesis of various organic compounds. Additionally, it has been used in the development of new materials such as polymers.
Propriétés
Numéro CAS |
111545-32-5 |
|---|---|
Nom du produit |
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) |
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
2-chloro-3-(2-methylprop-1-enyl)cyclobutan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-5(2)3-6-4-7(10)8(6)9/h3,6,8H,4H2,1-2H3 |
Clé InChI |
BYSVODQKLJXQIX-UHFFFAOYSA-N |
SMILES |
CC(=CC1CC(=O)C1Cl)C |
SMILES canonique |
CC(=CC1CC(=O)C1Cl)C |
Synonymes |
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)
